IRAK4 Biochemical Potency: IRAK Inhibitor 4 vs. Sigma Compound 26 and Clinical Candidate PF-06650833
IRAK inhibitor 4 demonstrates an IRAK4 IC₅₀ of 4 nM in recombinant human full-length His-tagged IRAK4 biochemical assays [1]. This places it in an intermediate potency tier relative to two key comparators: Sigma/Millipore compound 26 exhibits ~43-fold higher potency (IRAK4 IC₅₀ = 94 pM) , while the clinical candidate PF-06650833 demonstrates sub-nanomolar cellular potency (IC₅₀ = 0.2 nM in cellular assays) [2].
| Evidence Dimension | IRAK4 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | Sigma compound 26: 94 pM (0.094 nM); PF-06650833: 0.2 nM (cellular) |
| Quantified Difference | ~43-fold less potent than Sigma compound 26; ~20-fold less potent than PF-06650833 cellular IC₅₀ |
| Conditions | Recombinant human full-length His-tagged IRAK4 expressed in baculovirus system (target compound); indolo[2,3-c]quinoline chemotype (Sigma compound 26); cellular IRAK4 assay (PF-06650833) |
Why This Matters
IRAK inhibitor 4 provides a balanced potency window suitable for dose-response studies where picomolar inhibitors may saturate target engagement prematurely, enabling finer pharmacological dissection of pathway dynamics.
- [1] BindingDB Entry BDBM50246769 (CHEMBL4064608). IRAK4 IC₅₀ = 4 nM; recombinant human full-length His-tagged IRAK4 expressed in baculovirus system. View Source
- [2] Lee KL, et al. Discovery of PF-06650833. J Med Chem. 2017;60(13):5521-5542. Cellular IRAK4 IC₅₀ = 0.2 nM. View Source
